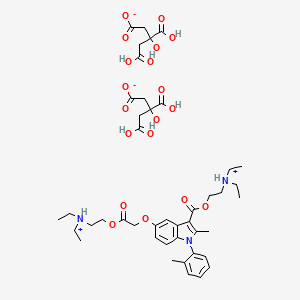![molecular formula C58H38N4 B13782242 4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its multiple aromatic rings and nitrile groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of carbazole derivatives with benzene derivatives under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques, such as sublimation and chromatography, is common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mecanismo De Acción
The mechanism of action of 4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and nitrile groups allow it to participate in various chemical interactions, such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and other electronic applications.
4,4’-Bis(3-ethyl-N-carbazolyl)-1,1’-biphenyl: A modified version with different electronic properties.
Uniqueness
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile is unique due to its specific structural features, such as the presence of multiple carbazole and phenyl groups, which contribute to its distinct chemical and physical properties. These features make it particularly suitable for applications in advanced materials and electronic devices .
Propiedades
Fórmula molecular |
C58H38N4 |
|---|---|
Peso molecular |
790.9 g/mol |
Nombre IUPAC |
4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C58H38N4/c1-37-15-13-23-47-45-21-9-11-25-51(45)61(57(37)47)43-31-27-41(28-32-43)55-53(39-17-5-3-6-18-39)49(35-59)50(36-60)54(40-19-7-4-8-20-40)56(55)42-29-33-44(34-30-42)62-52-26-12-10-22-46(52)48-24-14-16-38(2)58(48)62/h3-34H,1-2H3 |
Clave InChI |
RDOSWCZQZDJYSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=C(C(=C(C(=C5C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC(=C97)C)C1=CC=CC=C1)C#N)C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)


![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)

![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)





![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)

